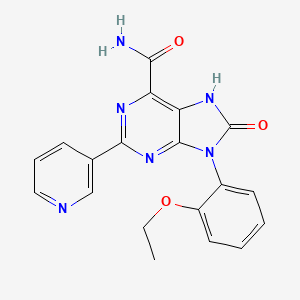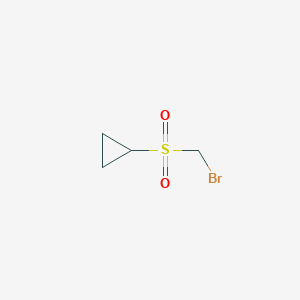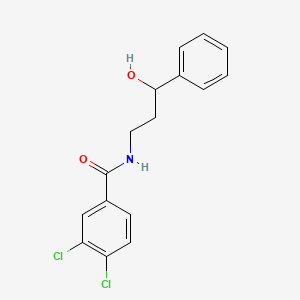![molecular formula C13H20N2O3 B2762008 3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea CAS No. 2034565-24-5](/img/structure/B2762008.png)
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-3-yl intermediate: This step involves the preparation of a furan-3-yl derivative through a series of reactions such as halogenation and substitution.
Coupling with propan-2-yl group: The furan-3-yl intermediate is then coupled with a propan-2-yl group using reagents like Grignard reagents or organolithium compounds.
Introduction of the tetrahydro-2H-pyran-4-yl group: This step involves the formation of the tetrahydropyran ring through cyclization reactions.
Urea formation: Finally, the urea moiety is introduced through the reaction of the intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various urea derivatives with different functional groups.
Scientific Research Applications
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and tetrahydropyran rings may contribute to its binding affinity and specificity, while the urea moiety may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(furan-3-yl)propan-2-ylurea: Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.
1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the furan ring, which may influence its binding affinity and specificity.
1-(1-(furan-3-yl)propan-2-yl)-3-(pyrrolidin-1-yl)urea: Contains a pyrrolidine ring instead of a tetrahydropyran ring, which may alter its chemical reactivity and biological activity.
Uniqueness
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea is unique due to the presence of both furan and tetrahydropyran rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10(8-11-2-5-18-9-11)14-13(16)15-12-3-6-17-7-4-12/h2,5,9-10,12H,3-4,6-8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKFVJCOIQGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-5-oxo-N-propylpyrrolidine-2-carboxamide](/img/structure/B2761927.png)
![1-Cyclopentyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761928.png)

![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)
![Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride](/img/structure/B2761935.png)
![N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2761936.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)


